

Commercial Availability and Technical Guide for Benzyl 3-carbamoylpiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 3-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B1289671*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-carbamoylpiperidine-1-carboxylate** (also known as 1-N-Cbz-nipecotamide), a key building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of enzyme inhibitors.

Commercial Availability

Benzyl 3-carbamoylpiperidine-1-carboxylate is readily available from a variety of chemical suppliers. It is typically offered as a white to yellow solid with a purity of 97% or higher. Researchers can procure this compound in quantities ranging from grams to kilograms to suit their research and development needs.

Table 1: Commercial Suppliers of **Benzyl 3-carbamoylpiperidine-1-carboxylate**

Supplier	Catalog Number	Purity	Available Quantities
Syn Pharmatech Inc.	SP50178	98%	10g, 50g
Home Sunshine Pharma	-	≥99.0%	Inquire for details
ChemScene	CS-W003180	≥97%	Inquire for details
Dayang Chem (Hangzhou) Co.,Ltd	569348-14-7	Inquire for details	Inquire for details
HSP Pharma	-	High Quality	Inquire for details

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **Benzyl 3-carbamoylpiperidine-1-carboxylate** is presented in Table 2. This data is crucial for its handling, storage, and application in experimental settings.[\[1\]](#)

Table 2: Physicochemical Properties of **Benzyl 3-carbamoylpiperidine-1-carboxylate**[\[1\]](#)

Property	Value
CAS Number	569348-14-7
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃
Molecular Weight	262.30 g/mol
Appearance	White to Yellow Solid[2][3]
IUPAC Name	benzyl 3-carbamoylpiperidine-1-carboxylate
Synonyms	1-N-Cbz-nipecotamide, 1-Cbz-3-carbamoylpiperidine, 1-Cbz-3-piperidinecarboxamide
Solubility	Soluble in organic solvents such as DMSO and methanol
Storage	Room temperature[2]

Experimental Protocols

Synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate

The synthesis of **Benzyl 3-carbamoylpiperidine-1-carboxylate** is typically achieved through the N-benzyloxycarbonylation of nipecotamide (piperidine-3-carboxamide) using benzyl chloroformate under Schotten-Baumann conditions. This reaction protects the secondary amine of the piperidine ring with a benzyloxycarbonyl (Cbz) group.

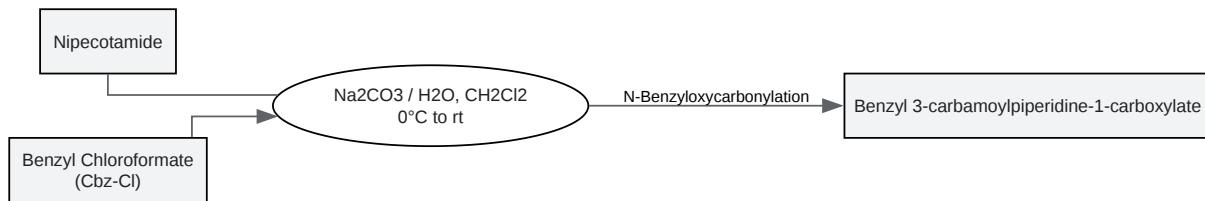
Materials:

- Nipecotamide
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)

- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Magnetic stirrer and stirring bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve nipecotamide (1.0 equivalent) in a 1:1 mixture of dichloromethane and water.
- Add sodium carbonate (2.0 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
- Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield **Benzyl 3-carbamoylpiperidine-1-carboxylate** as a white to off-white solid.

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Synthesis of **Benzyl 3-carbamoylpiperidine-1-carboxylate**.

Analytical Method: Purity Determination by RP-HPLC

The purity of the synthesized **Benzyl 3-carbamoylpiperidine-1-carboxylate** can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

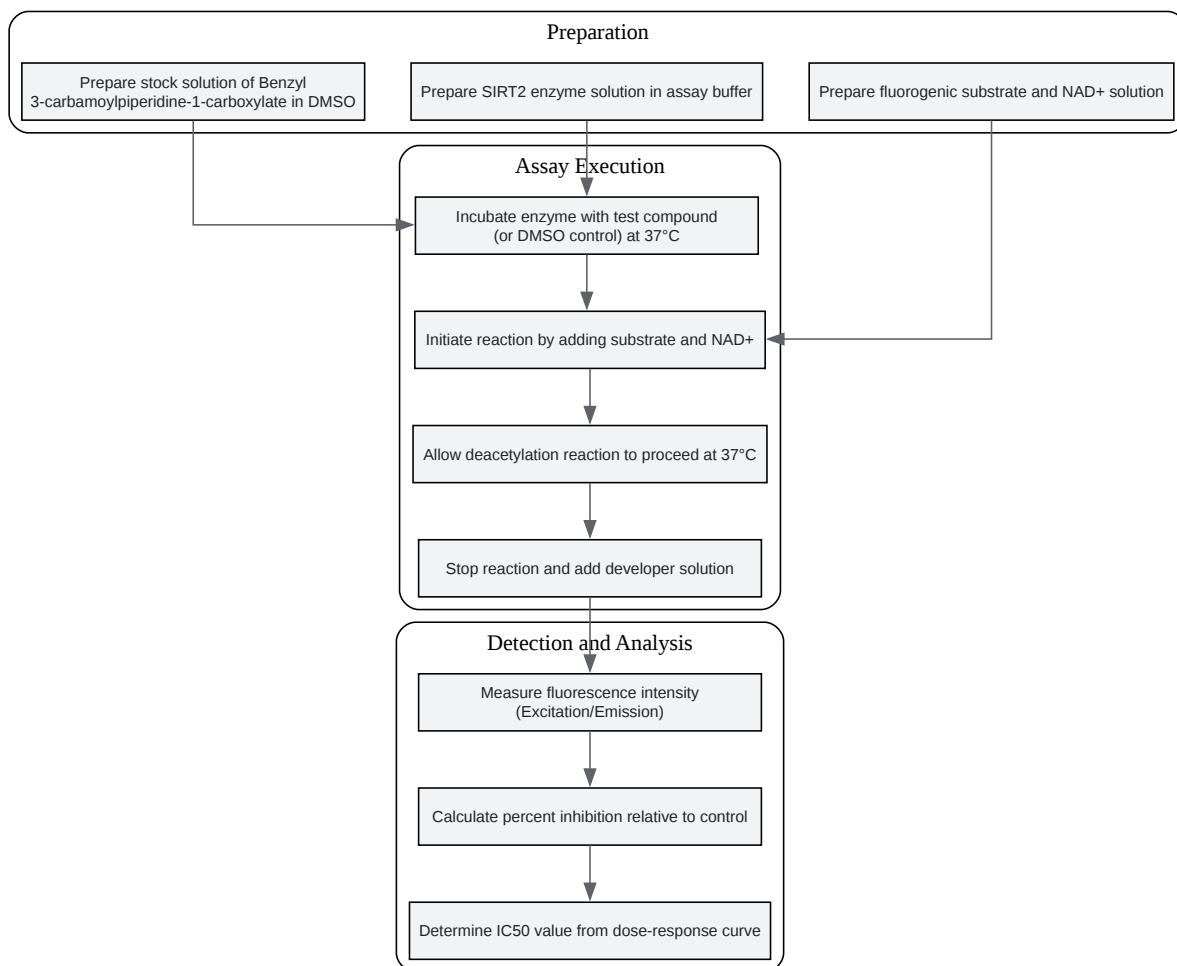
Application in Drug Discovery: Sirtuin Inhibition Assay

Piperidine carboxamide scaffolds are prevalent in the development of enzyme inhibitors.^[4]

Benzyl 3-carbamoylpiperidine-1-carboxylate can serve as a valuable starting material for the synthesis of novel inhibitors targeting various enzymes, including sirtuins (SIRTs), which are a class of NAD⁺-dependent deacetylases implicated in various diseases.^{[5][6][7]}

Experimental Workflow for Sirtuin Inhibition Screening

The following workflow outlines a typical procedure for screening **Benzyl 3-carbamoylpiperidine-1-carboxylate** and its derivatives for inhibitory activity against a sirtuin enzyme, such as SIRT2.

[Click to download full resolution via product page](#)**Workflow for Sirtuin Inhibition Screening Assay.**

Protocol:

- Compound Preparation: Prepare a stock solution of **Benzyl 3-carbamoylpiperidine-1-carboxylate** in DMSO. Create a dilution series to test a range of concentrations.
- Enzyme and Substrate Preparation: Prepare solutions of the sirtuin enzyme (e.g., recombinant human SIRT2), the fluorogenic acetylated peptide substrate, and NAD⁺ in an appropriate assay buffer.
- Assay Incubation: In a 96-well plate, add the enzyme and the test compound (or DMSO as a vehicle control). Incubate for a short period to allow for compound-enzyme interaction.
- Reaction Initiation: Initiate the deacetylation reaction by adding the substrate and NAD⁺ mixture to each well.
- Reaction and Development: Allow the reaction to proceed at 37°C for a specified time. Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of **Benzyl 3-carbamoylpiperidine-1-carboxylate** for its effective utilization in research and drug discovery endeavors. The provided protocols and data serve as a starting point for further investigation and application of this versatile chemical building block.

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